InChI=1S/C27H27NO10/c1-10-23 (31)14 (28)8-18 (37-10)38-17-7-11 (15 (30)9-29)6-13-20 (17)27 (35)22-21 (25 (13)33)24 (32)12-4-3-5-16 (36-2)19 (12)26 (22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10-,14-,17-,18-,23+/m0/s1
. The synthesis of 9,10-anhydroadriamycin can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to maximize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring reaction progress and verifying product identity.
The molecular structure of 9,10-anhydroadriamycin can be represented as follows:
The compound features a tetracyclic ring structure typical of anthracyclines, with specific functional groups that contribute to its pharmacological activity:
Nuclear magnetic resonance (NMR) data provides insights into the chemical environment of protons in the molecule, crucial for understanding its reactivity and interactions with biological targets.
9,10-Anhydroadriamycin undergoes several chemical reactions that are pivotal for its biological activity:
These reactions are often studied using assays that measure cell viability post-treatment with the compound, providing data on its efficacy against different cancer cell lines.
The mechanism by which 9,10-anhydroadriamycin exerts its effects involves several steps:
Studies have shown that variations in the molecular structure can significantly alter the potency and selectivity of these compounds against different tumor types.
Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to assess purity and stability over time.
9,10-Anhydroadriamycin has potential applications primarily in oncology:
Anthracycline antibiotics represent a cornerstone in cancer chemotherapy, originating from the discovery of daunorubicin (daunomycin) in the early 1960s. This compound was isolated from Streptomyces peucetius, a bacterium found in soil samples near Castel del Monte, Italy, through a pioneering collaboration between Farmitalia Research Laboratories and the Istituto Nazionale dei Tumori of Milan [1] [5]. The subsequent identification of doxorubicin (adriamycin) in 1969 marked a therapeutic breakthrough due to its broader efficacy against solid tumors compared to daunorubicin [1] [3] [5]. These naturally occurring anthracyclines feature a tetracyclic aglycone core (anthraquinone) linked to the amino sugar daunosamine. Their mechanism involves DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS), contributing to potent antitumor activity but also dose-limiting cardiotoxicity [3] [6]. This dual nature spurred extensive efforts to develop analogues with improved therapeutic indices, leading to the synthesis of derivatives like 9,10-anhydroadriamycin in the early 1980s [2] [8].
Adriamycin (doxorubicin) analogues can be systematically categorized based on modifications to three key regions:
Table 1: Structural Classification of Key Adriamycin Analogues
Modification Site | Structural Change | Example Analogues | Primary Synthetic Goal |
---|---|---|---|
C-9/C-10 | Dehydration (Anhydro formation) | 9,10-Anhydroadriamycin | Probe role of C-9 OH, reduce cardiotox? |
C-4' (Sugar) | Epimerization | Epirubicin | Reduce cardiotoxicity |
C-4' (Sugar) | Deoxygenation | 4'-Deoxydoxorubicin (Esorubicin) | Overcome resistance |
C-4 (Aglycone) | Demethoxylation | 4-Demethoxydaunorubicin (Idarubicin) | Increase lipophilicity, activity |
C-14 (Aglycone) | Side chain esterification | N-Trifluoroacetyladriamycin-14-valerate (AD 32) | Reduce cardiotoxicity, alter uptake |
9,10-Anhydroadriamycin falls into the aglycone ring modification class, specifically targeting the hydroxyl groups at positions C-9 and C-10. This modification creates an additional double bond within ring B (between C-9 and C-10), fundamentally altering the stereochemistry and electronic properties of the anthraquinone core compared to the parent doxorubicin, which possesses a tertiary alcohol at C-9 [2] [8].
The introduction of the 9,10-anhydro bridge (forming a double bond between C-9 and C-10) represents a significant structural perturbation within the anthracycline pharmacophore. This transformation has several critical chemical and potential pharmacological consequences:
This modification was primarily explored to probe the essentiality of the C-9 hydroxyl group for biological activity. The C-9 OH is crucial for forming hydrogen bonds within the DNA-drug-topoisomerase II ternary complex and is implicated in the generation of free radicals via semiquinone formation. Removing this functionality via dehydration was hypothesized to potentially reduce cardiotoxicity (linked to ROS and topoisomerase IIβ poisoning) while retaining antitumor efficacy [2] [3] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0